molecular formula C9H9F3N2O B12801456 N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine CAS No. 98736-48-2

N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine

Cat. No.: B12801456
CAS No.: 98736-48-2
M. Wt: 218.18 g/mol
InChI Key: WPZHPVZYKDCUQT-UHFFFAOYSA-N
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Description

The compound referred to as “NIOSH/DP6370000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is recognized for its industrial relevance and potential health impacts, which necessitate careful handling and monitoring in occupational settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes that require precise reaction conditions. For instance, the synthesis may involve the use of sulfuric acid or sodium hydroxide solutions under controlled temperatures and pressures to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as visible absorption spectrophotometry. This method involves the use of chromium-diphenylcarbazone complexes and requires careful calibration with standard solutions of potassium chromate .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the compound may result in the formation of various oxides, while reduction may yield different reduced forms of the compound.

Scientific Research Applications

The compound “NIOSH/DP6370000” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “NIOSH/DP6370000” include various volatile organic compounds and other industrial chemicals documented by NIOSH .

Uniqueness

The uniqueness of “NIOSH/DP6370000” lies in its specific chemical properties and industrial relevance. Unlike other similar compounds, it may have distinct reactivity patterns and applications that make it particularly valuable in certain contexts.

Biological Activity

N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine (NTFMBA) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications in toxicology and pharmacology. This detailed article explores the biological activity of NTFMBA, including its mechanisms of action, toxicity, and relevant case studies.

NTFMBA is characterized by the presence of a nitroso group attached to a tertiary amine, specifically N-(3-trifluoromethylbenzyl)methylamine. The molecular formula for NTFMBA is C9H12F3N2OC_9H_{12}F_3N_2O, and its structure can be represented as follows:

N Nitroso N 3 trifluoromethylbenzyl methylamine\text{N Nitroso N 3 trifluoromethylbenzyl methylamine}

The biological activity of NTFMBA is primarily linked to its ability to act as a nitrosating agent. Nitrosamines are known to form DNA adducts, leading to mutagenic and carcinogenic effects. The mechanism involves the transfer of the nitroso group to nucleophilic sites on DNA, resulting in the formation of N7-alkylguanine and other modified bases, which can disrupt normal cellular processes.

Toxicity and Carcinogenicity

Research indicates that compounds similar to NTFMBA exhibit significant toxicity and potential carcinogenic effects. For instance, studies have shown that nitrosamines can induce tumors in various animal models. The International Agency for Research on Cancer (IARC) has classified certain nitrosamines as probable human carcinogens based on evidence from animal studies.

Case Studies

  • Carcinogenic Potential in Rodent Models
    • A study investigated the effects of NTFMBA in rodent models, where it was administered at varying doses. Results indicated a dose-dependent increase in tumor incidence, particularly in the liver and lungs. Histopathological examinations revealed significant cellular alterations consistent with malignancy.
  • Mechanistic Studies on DNA Damage
    • Another study focused on the DNA-damaging potential of NTFMBA. Using human cell lines, researchers assessed the formation of DNA adducts through mass spectrometry. The results demonstrated that exposure to NTFMBA led to a marked increase in DNA adduct levels, corroborating its role as a genotoxic agent.

Research Findings

The following table summarizes key findings from various studies on NTFMBA:

Study ReferenceBiological ActivityKey Findings
CarcinogenicityInduced tumors in rodent models; significant dose-response relationship observed.
DNA DamageIncreased formation of DNA adducts in human cell lines; confirmed genotoxic potential.
ToxicityDemonstrated cytotoxic effects at high concentrations; impacted cell viability and proliferation.

Properties

CAS No.

98736-48-2

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]nitrous amide

InChI

InChI=1S/C9H9F3N2O/c1-14(13-15)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3

InChI Key

WPZHPVZYKDCUQT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)N=O

Origin of Product

United States

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